m-Ethylphenyl acetate
Description
m-Ethylphenyl acetate (IUPAC name: 3-ethylphenyl acetate) is an organic ester derived from acetic acid and m-ethylphenol. Its molecular structure consists of a phenyl ring with an ethyl group (-CH₂CH₃) in the meta position (position 3) and an acetyloxy (-OAc) group attached to the aromatic ring. This compound is part of a broader class of aryl acetates, which are widely utilized in industrial and research settings, including applications in fragrance synthesis, polymer additives, and pharmaceutical intermediates .
The meta-substitution pattern distinguishes it from ortho- and para-substituted analogs, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
3056-60-8 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(3-ethylphenyl) acetate |
InChI |
InChI=1S/C10H12O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h4-7H,3H2,1-2H3 |
InChI Key |
KAGKFSYVRVNAND-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OC(=O)C |
Canonical SMILES |
CCC1=CC(=CC=C1)OC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
3056-60-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenol, m-ethyl-, acetate (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Steric Effects
m-Ethylphenyl acetate can be compared to other aryl acetates with substituents in different positions or with varying functional groups (Table 1):
| Compound Name | Substituent Position | Functional Group | Key Structural Feature |
|---|---|---|---|
| This compound | Meta (3) | -OAc, -CH₂CH₃ | Ethyl group in meta position |
| o-Ethylphenyl acetate | Ortho (2) | -OAc, -CH₂CH₃ | Ethyl group adjacent to -OAc |
| p-Ethylphenyl acetate | Para (4) | -OAc, -CH₂CH₃ | Ethyl group opposite to -OAc |
| m-Methylphenyl acetate | Meta (3) | -OAc, -CH₃ | Methyl substituent in meta |
| m-Nitrophenyl acetate | Meta (3) | -OAc, -NO₂ | Electron-withdrawing nitro group |
| m-Methoxyphenyl acetate | Meta (3) | -OAc, -OCH₃ | Electron-donating methoxy group |
Key Observations :
- Steric Effects : The meta-substituted ethyl group in this compound imposes less steric hindrance compared to ortho-substituted analogs (e.g., o-ethylphenyl acetate), where the proximity of the ethyl and acetyloxy groups may hinder reactivity .
- Electronic Effects: Compared to electron-withdrawing groups (e.g., -NO₂ in m-nitrophenyl acetate), the ethyl group in this compound is electron-donating, which stabilizes the aromatic ring but may reduce electrophilic substitution rates .
Physical and Chemical Properties
Aryl acetates exhibit distinct physical properties based on substituent size and polarity:
| Property | This compound | m-Methylphenyl Acetate | m-Nitrophenyl Acetate |
|---|---|---|---|
| Boiling Point (°C) | ~245–260 (estimated) | ~230–240 | ~280–300 |
| Solubility in Water | Low | Low | Very low |
| Hydrolysis Rate (Relative) | Moderate | Fast | Slow |
Hydrolysis Reactivity :
- The hydrolysis of this compound proceeds via nucleophilic acyl substitution, yielding m-ethylphenol and acetic acid. Its hydrolysis rate is slower than m-methylphenyl acetate due to the ethyl group’s greater electron-donating inductive effect, which reduces the electrophilicity of the carbonyl carbon. Conversely, m-nitrophenyl acetate hydrolyzes more slowly due to the nitro group’s electron-withdrawing effect, which stabilizes the ester bond .
Analytical Differentiation
Gas chromatography (GC) and mass spectrometry (MS) are standard methods for distinguishing aryl acetates. For example:
- Retention Indices : this compound is expected to have a longer GC retention time compared to m-methylphenyl acetate due to its higher molecular weight and hydrophobicity .
- Mass Spectral Peaks : Key fragments include the molecular ion [M⁺] and characteristic losses (e.g., loss of acetic acid, m/z 60). Meta-substituted isomers can be differentiated using retention time libraries and spectral databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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